molecular formula C11H13NO2 B14643533 (3-Methyl-1,3-oxazolidin-2-yl)(phenyl)methanone CAS No. 53216-11-8

(3-Methyl-1,3-oxazolidin-2-yl)(phenyl)methanone

Cat. No.: B14643533
CAS No.: 53216-11-8
M. Wt: 191.23 g/mol
InChI Key: FHBQUUDWKZKODD-UHFFFAOYSA-N
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Description

(3-Methyl-1,3-oxazolidin-2-yl)(phenyl)methanone is a chemical compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in synthetic organic chemistry and pharmaceuticals. This compound features a unique structure that combines an oxazolidinone ring with a phenyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-1,3-oxazolidin-2-yl)(phenyl)methanone typically involves the reaction of propargyl alcohols with isocyanates under mild conditions. The process proceeds via the formation of an ion pair of iodonium carbamate, which is generated in situ from propargyl alcohol and isocyanate by the action of molecular iodine in the presence of a base .

Industrial Production Methods: In industrial settings, the production of oxazolidinones, including this compound, often involves optimized synthetic routes to ensure high yield and purity. These methods may include the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: (3-Methyl-1,3-oxazolidin-2-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenyl group can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with different functional groups, while substitution reactions can introduce various substituents on the phenyl ring.

Mechanism of Action

The mechanism of action of (3-Methyl-1,3-oxazolidin-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. In the context of its antibacterial activity, oxazolidinone derivatives inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the bacterial ribosome . This prevents the formation of the initiation complex, thereby inhibiting bacterial growth.

Comparison with Similar Compounds

    Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: Another oxazolidinone derivative with enhanced antibacterial activity and reduced resistance potential.

Comparison: (3-Methyl-1,3-oxazolidin-2-yl)(phenyl)methanone is unique due to its specific structural features, which may confer distinct chemical and biological properties

Properties

CAS No.

53216-11-8

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(3-methyl-1,3-oxazolidin-2-yl)-phenylmethanone

InChI

InChI=1S/C11H13NO2/c1-12-7-8-14-11(12)10(13)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3

InChI Key

FHBQUUDWKZKODD-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC1C(=O)C2=CC=CC=C2

Origin of Product

United States

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